4-chloro-8-methoxy-6-methyl-3-nitroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1994078-32-8 |
|---|---|
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-chloro-8-methoxy-6-methyl-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)17-2/h3-5H,1-2H3 |
InChI Key |
YQJFEQHEGVDWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Methoxy 6 Methyl 3 Nitroquinoline
Retrosynthetic Analysis and Key Disconnections for 4-chloro-8-methoxy-6-methyl-3-nitroquinoline
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For this compound, the primary disconnections involve the removal of the functional groups on the pyridine (B92270) ring, followed by the deconstruction of the quinoline (B57606) core itself.
The chloro and nitro groups are prime candidates for disconnection via Functional Group Interconversion (FGI). The 4-chloro group can be retrosynthetically traced back to a hydroxyl group at the same position, suggesting a 4-hydroxyquinoline (B1666331) (quinolin-4-one) as a key intermediate (Intermediate A ). This transformation is a common and reliable step in quinoline chemistry, typically achieved using reagents like phosphorus oxychloride (POCl₃).
Similarly, the 3-nitro group can be disconnected, leading to the precursor 4-chloro-8-methoxy-6-methylquinoline. However, considering the activating nature of the hydroxyl group in the quinolin-4-one tautomer, it is often more strategic to introduce the nitro group prior to chlorination. Therefore, a more logical disconnection of the nitro group from Intermediate A leads to 8-methoxy-6-methylquinolin-4-ol (B1347527) (Intermediate B ).
The final major disconnection breaks the quinoline ring system of Intermediate B . This typically involves cleaving the bonds formed during the cyclization step. Based on common quinoline syntheses, this disconnection points to a substituted aniline (B41778) and a three-carbon component, such as a β-ketoester. The logical aniline precursor for Intermediate B is 2-methoxy-4-methylaniline (B1582082).
This retrosynthetic pathway suggests a forward synthesis commencing with the cyclization of 2-methoxy-4-methylaniline to form the quinolin-4-ol core, followed by sequential nitration and chlorination.
Table 1: Retrosynthetic Analysis and Key Intermediates
| Step | Target/Intermediate | Disconnection Strategy | Precursor(s) |
| 1 | This compound | Functional Group Interconversion (FGI) | 8-methoxy-6-methyl-3-nitroquinolin-4-ol (B6273443) (Intermediate A ) |
| 2 | Intermediate A | Functional Group Addition (FGA) | 8-methoxy-6-methylquinolin-4-ol (Intermediate B ) |
| 3 | Intermediate B | Cyclization (e.g., Conrad-Limpach/Knorr) | 2-methoxy-4-methylaniline + β-ketoester (e.g., ethyl acetoacetate) |
Strategies for the Assembly of the Quinoline Core Relevant to this compound
The formation of the bicyclic quinoline system is the foundational stage of the synthesis. Numerous named reactions exist for this purpose, with the choice depending on the desired substitution pattern.
Cyclization Reactions and Aniline-Based Precursors
The most direct approach to the 8-methoxy-6-methyl substituted quinoline core involves the cyclization of a correspondingly substituted aniline precursor, namely 2-methoxy-4-methylaniline. This precursor contains the substituents destined for the benzenoid ring of the final quinoline. The reaction partner is typically an acyclic compound that provides the three carbon atoms necessary to form the pyridine ring.
A highly effective method involves the condensation of the aniline with a β-ketoester, such as ethyl acetoacetate (B1235776). The initial reaction forms a β-arylaminoacrylate intermediate, which is then cyclized under high-temperature conditions. This thermal cyclization is a key step in several named reactions for quinoline synthesis.
Applicability of Named Reactions for Quinoline Framework Construction
Several classical named reactions are available for quinoline synthesis, each with its own scope and limitations. Their applicability to the synthesis of 8-methoxy-6-methylquinolin-4-ol (Intermediate B ) is considered below.
Knorr/Conrad-Limpach Synthesis: These related syntheses are particularly well-suited for producing 2- and 4-hydroxyquinolines. The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester at lower temperatures to form a β-arylaminoacrylate, which is then cyclized at high temperatures (around 250 °C) to yield a 4-hydroxyquinoline (quinolin-4-one). iipseries.org The Knorr synthesis, conversely, uses a β-ketoanilide which cyclizes under acidic conditions to give a 2-hydroxyquinoline. For the target intermediate, 8-methoxy-6-methylquinolin-4-ol, the Conrad-Limpach approach is ideal. Reacting 2-methoxy-4-methylaniline with ethyl acetoacetate would proceed via the required cyclization to form the 4-quinolone skeleton. A procedure for a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts with 4-methoxyaniline and ethyl acetoacetate, confirming the viability of this strategy. researchgate.net
Combes Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgnih.govwikipedia.orgquimicaorganica.org For instance, reacting 2-methoxy-4-methylaniline with pentane-2,4-dione (acetylacetone) under strong acid conditions would lead to a 2,4-dimethyl-8-methoxy-6-methylquinoline. wikipedia.org This would introduce an unwanted methyl group at position 2, making it less suitable for the direct synthesis of Intermediate B , which is unsubstituted at C2.
Skraup Synthesis: The Skraup reaction is a vigorous reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. mdpi.com While versatile, it is often difficult to control and may not be the preferred method for producing highly functionalized quinolines with specific substitution patterns unless a precisely substituted aniline is used. However, it has been successfully used to prepare related structures like 6-methoxy-8-nitroquinoline (B1580621) from 4-methoxy-2-nitroaniline, indicating its potential if the correct starting materials are chosen. mdpi.comorgsyn.org
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This would require a pre-functionalized aniline, such as 2-amino-3-methoxy-5-methylacetophenone, which may not be readily available, making this route less convergent.
Pfitzinger and Povarov Reactions: The Pfitzinger reaction uses isatin (B1672199) and a carbonyl compound, while the Povarov reaction is a [4+2] cycloaddition. These methods lead to different substitution patterns than required for the target molecule and are therefore not the most direct approaches.
Based on this analysis, the Conrad-Limpach reaction is the most strategically sound choice for constructing the 8-methoxy-6-methylquinolin-4-ol core.
Regioselective Functionalization for this compound
Following the assembly of the quinoline core, the introduction of the chloro and nitro groups must be performed with high regioselectivity. The order of these functionalization steps is critical to the success of the synthesis.
Introduction of the Chloro Group at Position 4: Chlorination Protocols
The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 4-quinolone form) to a 4-chloroquinoline (B167314) is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both reagent and solvent. researchgate.netindianchemicalsociety.comresearchgate.net The reaction typically requires heating to achieve complete conversion. nih.govresearchgate.net
The mechanism involves the initial phosphorylation of the quinolone oxygen, forming a potent leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position results in the displacement of the phosphate (B84403) group and formation of the 4-chloroquinoline. This method is highly reliable and widely documented for a vast range of quinolone substrates. google.comsemanticscholar.org Therefore, treating 8-methoxy-6-methyl-3-nitroquinolin-4-ol (Intermediate A ) with hot POCl₃ is the expected final step in the synthesis.
Table 2: Common Chlorination Reagents for 4-Quinolones
| Reagent(s) | Typical Conditions | Comments |
| Phosphorus oxychloride (POCl₃) | Neat or in a high-boiling solvent, reflux | The most common and effective method. researchgate.netnih.gov |
| Phosphorus pentachloride (PCl₅) / POCl₃ | Reflux | A very strong chlorinating mixture, used for less reactive substrates. indianchemicalsociety.com |
| Thionyl chloride (SOCl₂) | Reflux | Can be used, but POCl₃ is generally preferred for quinolones. |
Introduction of the Nitro Group at Position 3: Nitration Strategies
The introduction of a nitro group onto the quinoline ring requires careful consideration of the directing effects of the existing substituents. Direct nitration of the 4-chloro-8-methoxy-6-methylquinoline intermediate is complicated. Electrophilic substitution on the quinoline ring generally favors the benzenoid ring (positions 5 and 8), while the pyridine ring is deactivated.
A more effective strategy, as demonstrated in the synthesis of analogous compounds, is to perform the nitration on the 4-quinolone intermediate (Intermediate B ) prior to the chlorination step. researchgate.net The electron-rich nature of the enamine-like pyridine ring in the 4-quinolone tautomer activates the C3 position towards electrophilic attack.
The nitration of 8-methoxy-6-methylquinolin-4-ol can be achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid is commonly employed. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions. This regioselective nitration yields 8-methoxy-6-methyl-3-nitroquinolin-4-ol (Intermediate A ), which is then carried forward to the chlorination step.
Table 3: Nitration Conditions for Activated Quinoline Systems
| Reagent(s) | Typical Conditions | Target Position |
| HNO₃ / H₂SO₄ | 0 °C to room temperature | C3 of 4-quinolones researchgate.net |
| Fuming HNO₃ / H₂SO₄ | Elevated temperature | C5 and C8 of quinoline |
This sequential approach—cyclization, nitration, then chlorination—provides a logical and high-yielding pathway to the target compound this compound.
Installation of the Methoxy (B1213986) Group at Position 8
The methoxy group at the 8-position is typically introduced by utilizing a starting material that already contains this functionality. The synthesis of the quinoline ring system can be achieved through various classical methods, such as the Conrad-Limpach or a related cyclization reaction. In this approach, an appropriately substituted aniline, in this case, 2-methoxy-4-methylaniline, is reacted with a β-ketoester like ethyl acetoacetate.
The initial reaction between 2-methoxy-4-methylaniline and ethyl acetoacetate forms a β-anilinocrotonate intermediate. This intermediate is then cyclized at high temperatures to yield 8-methoxy-6-methylquinolin-4-ol. This cyclization is a critical step in forming the quinoline core with the desired methoxy and methyl group placement.
Table 1: Reaction Parameters for the Synthesis of 8-methoxy-6-methylquinolin-4-ol
| Parameter | Value |
| Starting Material A | 2-methoxy-4-methylaniline |
| Starting Material B | Ethyl acetoacetate |
| Reaction Type | Condensation and Cyclization |
| Product | 8-methoxy-6-methylquinolin-4-ol |
Introduction of the Methyl Group at Position 6
Similar to the methoxy group, the methyl group at the 6-position is incorporated from the outset by selecting the appropriately substituted aniline precursor. The use of 2-methoxy-4-methylaniline ensures the presence of the methyl group at the desired position on the benzene (B151609) ring portion of the quinoline scaffold. This strategic selection of starting materials is a common and efficient approach in organic synthesis to control the final substitution pattern of the target molecule.
Optimization and Scale-Up Considerations for this compound Synthesis
Reaction Condition Optimization for Enhanced Yield and Efficiency
Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include reaction temperature, reaction time, and the choice of catalysts and solvents.
For the initial cyclization, the temperature is a critical factor. High temperatures are generally required to drive the thermal cyclization of the β-anilinocrotonate intermediate. The subsequent nitration step requires careful control of temperature to prevent over-nitration and side product formation. The concentration of the nitrating mixture also plays a significant role in the regioselectivity and efficiency of the reaction.
In the final chlorination step, the choice of the chlorinating agent and the reaction conditions are paramount. Phosphorus oxychloride is a powerful reagent for this transformation, and the reaction is often carried out at elevated temperatures. The work-up procedure is also important to ensure the complete removal of excess reagent and byproducts.
Table 2: Optimization Parameters for the Synthesis of this compound
| Synthetic Step | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Cyclization | Temperature, Catalyst | Increased yield and purity of 8-methoxy-6-methylquinolin-4-ol |
| Nitration | Temperature, Nitrating agent concentration | Improved regioselectivity for the 3-nitro isomer, reduced side products |
| Chlorination | Chlorinating agent, Temperature, Reaction time | Higher conversion to the 4-chloro product, simplified purification |
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of this compound is essential for developing a more sustainable and environmentally friendly process. tandfonline.com Key areas of focus include the use of greener solvents, energy efficiency, and waste reduction.
Traditional quinoline syntheses often employ high-boiling point organic solvents. tandfonline.com The exploration of alternative, greener solvents such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. tandfonline.com Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, often leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating methods. ijpsjournal.com
For the nitration and chlorination steps, which can generate hazardous byproducts, process optimization to improve atom economy and reduce waste is crucial. This can involve the use of catalytic systems to replace stoichiometric reagents where possible and the development of efficient work-up and purification procedures to minimize solvent usage. The principles of green chemistry encourage the design of synthetic routes that are not only efficient in producing the target molecule but also mindful of their environmental footprint. tandfonline.com
Chemical Reactivity and Transformation Studies of 4 Chloro 8 Methoxy 6 Methyl 3 Nitroquinoline
Nucleophilic Aromatic Substitution Reactions at the Chloro Position
The chlorine atom at the C-4 position of the quinoline (B57606) nucleus is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the activating effect of the adjacent electron-withdrawing nitro group at C-3 and the ring nitrogen atom, which stabilize the intermediate Meisenheimer complex formed during the substitution process. This facilitates the displacement of the chloride ion by a wide range of nucleophiles. Studies on structurally similar compounds, such as 4-chloro-3-nitroquinolines, have demonstrated that this position is the primary site for nucleophilic attack. mdpi.comresearchgate.net
Amine-based nucleophiles readily react with 4-chloro-3-nitroquinoline (B17048) derivatives to displace the chloro group and form C-N bonds. Research on analogous compounds, such as 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline, has shown successful condensation with amines like benzylamine. researchgate.net This reaction typically proceeds by heating the chloroquinoline with the amine in a suitable solvent, often with a base to neutralize the HCl generated. The reaction is general and accommodates a variety of primary and secondary amines, as well as other nitrogen nucleophiles like amino acids, leading to the synthesis of diverse substituted aminoquinolines. researchgate.netnih.gov
| Reactant | Nucleophile | Resulting Product Class | Reaction Conditions |
|---|---|---|---|
| 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | Benzylamine | 4-(Benzylamino)quinoline derivative | Not specified |
| 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | Ethanolamine | 4-(Hydroxyethylamino)quinoline derivative | Not specified |
| 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | Glycine | 4-(Carboxymethylamino)quinoline derivative | Sodium carbonate solution |
Oxygen and sulfur-based nucleophiles are also effective in displacing the C-4 chlorine atom. Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly potent due to the high polarizability of sulfur. libretexts.org Reactions involving thioglycolic acid and thiophenol with related 4-chloro-3-nitroquinoline systems have been reported to yield the corresponding thioether derivatives. researchgate.netresearchgate.net For instance, the reaction of a similar dinitro-chloroquinoline with thioglycolic acid afforded the corresponding quinoline derivative. researchgate.net Oxygen nucleophiles, like ethanolamine, also react, though sulfur compounds are generally more nucleophilic and may react under milder conditions. researchgate.netlibretexts.org The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) under fusion conditions resulted in the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one, demonstrating the high reactivity of sulfur nucleophiles. mdpi.com
| Reactant | Nucleophile | Resulting Product Class | Reference |
|---|---|---|---|
| 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | Thioglycolic acid | 4-(Carboxymethylthio)quinoline derivative | researchgate.net |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | 4-(Phenylthio)pyranoquinoline derivative | researchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 4-Sulfanylquinolinone derivative | mdpi.com |
| 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | Ethanolamine | 4-(Hydroxyethylamino)quinoline derivative | researchgate.net |
The facile substitution of the 4-chloro group is a cornerstone for the synthesis of a wide array of 4-aminoquinoline (B48711) derivatives. This strategy is extensively used in medicinal chemistry to generate libraries of compounds for biological screening. nih.govucsf.edu By varying the amine nucleophile, researchers can introduce diverse side chains at the C-4 position, which is a common approach for modulating the pharmacological properties of quinoline-based agents. nih.gov The synthesis typically involves reacting the 4-chloroquinoline (B167314) precursor with a desired amine, leading to the formation of novel 4-aminoquinoline analogs. ucsf.edunih.gov
Transformations Involving the Nitro Group at Position 3
The nitro group at the C-3 position is another key site for chemical transformations. It can be reduced to an amino group, which is a common and synthetically valuable reaction, or potentially converted to other nitrogen-containing functionalities under specific conditions.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For nitroquinolines, this conversion is frequently employed to produce the corresponding aminoquinolines. nih.gov A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. scispace.com
Common methods for the reduction of nitroquinolines include:
Metal-acid systems: Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) or acetic acid are classical and effective methods for nitro group reduction. scispace.comgoogle.com
Stannous chloride (SnCl2): This reagent is widely used for the mild and efficient reduction of nitroquinolines to aminoquinolines. nih.govmdpi.com
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or platinum is a clean and efficient method, although it may also reduce other susceptible groups. scispace.com
Hydrazine (B178648) (N2H4): In the presence of a catalyst like Pd/C, hydrazine can serve as a hydrogen source for the reduction. scispace.com
The resulting 3-amino-8-methoxy-6-methylquinolin-4-amine (after reduction of the nitro group and substitution of the chloro group) is a versatile intermediate for further chemical modifications.
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| SnCl2 (Stannous chloride) | HCl, Ethanol, heat | Generally chemoselective for the nitro group. | nih.govmdpi.com |
| Fe / Acetic Acid | Heat | Classic method, often used in industrial synthesis. | google.com |
| H2 / Pd/C | Pressure, various solvents | Highly efficient but can reduce other groups (e.g., alkenes). | scispace.com |
| Zn / NH4Cl | Aqueous medium | Mild conditions, useful for sensitive substrates. | scispace.com |
| Co2(CO)8 / H2O | DME, room temperature | Can be selective for nitro groups in the presence of carbonyls and halides. | scispace.com |
Beyond reduction to an amine, the nitro group can, in principle, be transformed into other nitrogenous functional groups. The reduction can be controlled to yield intermediate species such as nitroso or hydroxylamine (B1172632) derivatives. nih.gov For example, the six-electron reduction of a nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates before forming the final amine. nih.gov Isolating these intermediates requires carefully controlled reaction conditions and specific reagents. Additionally, in some complex reactions like the Vicarious Nucleophilic Substitution (VNS), a nitro-to-nitroso conversion has been observed as part of the reaction mechanism on a quinoline ring. nih.gov These transformations, however, are less common than the complete reduction to the amino group and require specialized synthetic methods.
Reactions and Modifications at the Methoxy (B1213986) and Methyl Positions
The methoxy and methyl groups attached to the quinoline core are generally less reactive than the chloro and nitro substituents. Specific studies detailing reactions at the C-8 methoxy and C-6 methyl positions of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline are not extensively documented in the literature. However, based on the general reactivity of substituted quinolines, certain transformations can be anticipated.
The 8-methoxy group, an ether linkage, could potentially undergo cleavage to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This demethylation is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Such reactions would likely also affect other acid-sensitive parts of the molecule.
The 6-methyl group on the quinoline ring is generally stable. noaa.govhmdb.canih.gov It can be sensitive to strong oxidizing agents and prolonged exposure to light. noaa.govnih.gov Under specific free-radical conditions, it could undergo halogenation, or it could be oxidized to a carboxylic acid using powerful oxidants, although this would require conditions that might compromise the integrity of the rest of the molecule. Metabolic studies on related methylquinolines have shown that hydroxylation of the methyl group can occur, forming a primary alcohol. sigmaaldrich.com
Cyclization and Annulation Strategies Utilizing this compound as a Precursor
The arrangement of the 4-chloro and 3-nitro groups provides a classic platform for the synthesis of fused heterocyclic systems. The general strategy involves the chemical reduction of the nitro group at the C-3 position to an amine, creating a 3-amino-4-chloroquinoline intermediate. This diamine-like functionality is primed for intramolecular or intermolecular cyclization reactions to build new rings onto the quinoline framework.
A prominent application of 3-amino-4-chloroquinoline precursors is the synthesis of imidazo[4,5-f]quinolines, a class of compounds investigated for their potential biological activities, including immunostimulatory effects. nih.govnih.gov The synthesis proceeds via a two-step sequence starting from the parent 4-chloro-3-nitroquinoline.
First, the 3-nitro group is reduced to a 3-amino group. This transformation is commonly achieved using reducing agents like stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. mdpi.com The resulting 3-amino-4-chloro-8-methoxy-6-methylquinoline is a key intermediate.
Second, this intermediate can be cyclized to form the imidazole (B134444) ring. This is typically accomplished by reaction with a one-carbon synthon. For example, heating the diamino precursor with an aldehyde or a carboxylic acid (or its derivative, like an orthoester) leads to the formation of the fused imidazole ring. The reaction with an aldehyde, for instance, would form a Schiff base at the 3-amino position, followed by an intramolecular nucleophilic attack from the C-4 amine (formed in situ or by displacing the chlorine) to close the ring, ultimately forming a substituted imidazo[4,5-f]quinoline.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, offer powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. researchgate.netnih.gov
The Suzuki–Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.org The 4-chloro position of the quinoline core is amenable to this reaction, allowing for the introduction of a wide variety of aryl or heteroaryl substituents. researchgate.netnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
The general conditions involve reacting this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. The reactivity of chloroquinolines in Suzuki couplings is well-established, making this a predictable and high-yield transformation. fishersci.se
| Catalyst | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DMF | 80-100 °C |
| Pd(OAc)₂ | SPhos, XPhos, or P(tBu)₃ | K₃PO₄ | Toluene or Dioxane | 80-110 °C |
| PdCl₂(dppf) | dppf (integral to catalyst) | Na₂CO₃ | Acetonitrile/Water | Reflux |
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org This reaction allows for the substitution of the 4-chloro group with a wide range of primary and secondary amines, providing access to a diverse library of 4-aminoquinoline derivatives. These products are valuable in medicinal chemistry, as the 4-aminoquinoline scaffold is a well-known pharmacophore.
The reaction involves treating this compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). researchgate.net The development of specialized ligands has greatly expanded the scope of this reaction to include a vast array of amine coupling partners.
Beyond Suzuki and Buchwald-Hartwig reactions, the 4-chloro substituent can participate in several other important palladium-catalyzed transformations.
Sonogashira Coupling: This reaction couples the 4-chloroquinoline with a terminal alkyne to form a 4-alkynylquinoline. wikipedia.orgvedantu.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netresearchgate.netjk-sci.com This transformation is highly valuable for introducing linear, sp-hybridized carbon frameworks.
Heck Reaction: The Heck reaction allows for the coupling of the 4-chloroquinoline with an alkene to form a new, substituted alkene at the C-4 position. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and it proceeds with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgyoutube.com
Stille Coupling: This reaction involves the coupling of the organohalide with an organostannane reagent (organotin compound). While effective, the toxicity of the tin reagents and byproducts has led to a preference for other methods like the Suzuki coupling.
Mechanistic Investigations of Key Chemical Transformations of this compound
The chemical reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated towards displacement by the strong electron-withdrawing effect of the nitro group at the C3 position and the inherent electron-deficient nature of the quinoline ring. Mechanistic investigations into the transformations of this compound and analogous 4-chloro-3-nitroquinolines have provided insights into the reaction pathways, intermediates, and the factors governing reactivity.
Computational studies on similar heterocyclic systems have corroborated this mechanistic pathway. Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the reaction, identifying the transition states and the intermediate complex. These studies confirm that the nucleophilic attack at C4 is energetically more favorable than at other positions on the quinoline ring, a preference dictated by the activating effect of the adjacent nitro group.
The table below summarizes the key steps involved in the generally accepted SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu-).
| Step | Description | Intermediate/Transition State | Key Influencing Factors |
| 1. Nucleophilic Attack | The nucleophile attacks the C4 carbon, leading to the formation of a tetrahedral intermediate. | Meisenheimer Complex | Nucleophilicity of Nu-, Electrophilicity of C4, Solvent Polarity |
| 2. Charge Delocalization | The negative charge is delocalized over the quinoline ring, with significant contribution from the nitro group. | Resonance Structures of the Meisenheimer Complex | Position and nature of electron-withdrawing groups |
| 3. Leaving Group Departure | The chloride ion is eliminated, and the aromaticity of the quinoline ring is restored. | Transition state leading to product | Stability of the leaving group, Aromatic stabilization energy |
Detailed research findings on analogous systems have demonstrated the versatility of this reaction with a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction conditions for these transformations are typically mild, a testament to the high reactivity of the 4-chloro-3-nitroquinoline scaffold. The table below presents representative data extrapolated from studies on similar compounds, illustrating the typical reaction conditions and outcomes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type |
| Amine | R-NH2 | Ethanol | 25-80 | 4-Amino-8-methoxy-6-methyl-3-nitroquinoline derivative |
| Alkoxide | NaOR | Corresponding Alcohol | 25-60 | 4-Alkoxy-8-methoxy-6-methyl-3-nitroquinoline derivative |
| Thiolate | NaSR | DMF | 25-50 | 4-(Alkyl/Aryl)thio-8-methoxy-6-methyl-3-nitroquinoline derivative |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 8 Methoxy 6 Methyl 3 Nitroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electronic effects of the various functional groups on the quinoline (B57606) core. The electron-withdrawing nitro group at the C-3 position and the chloro group at the C-4 position are expected to deshield nearby protons, shifting their signals downfield. Conversely, the electron-donating methoxy and methyl groups will cause shielding effects.
The aromatic region is expected to show two singlets for the protons at the C-2, C-5, and C-7 positions. The proton at C-2, being on the pyridine (B92270) ring and adjacent to the electron-withdrawing nitro group, would likely appear at a significant downfield shift. The protons on the benzenoid ring, H-5 and H-7, would appear as distinct singlets due to their isolation from adjacent protons. The methyl and methoxy groups would each produce a sharp singlet in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shift Data for this compound
This interactive table provides predicted ¹H NMR data. Click on headers to sort.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | Singlet |
| H-5 | 7.5 - 7.7 | Singlet |
| H-7 | 7.3 - 7.5 | Singlet |
| -OCH₃ (C-8) | 3.9 - 4.1 | Singlet |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound is predicted to show eleven distinct signals, corresponding to the nine carbons of the quinoline ring and the two carbons of the methyl and methoxy substituents. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic environment.
The carbons directly attached to electronegative atoms (C-3, C-4, C-8) will be significantly deshielded and appear at lower field. Specifically, C-4, bonded to chlorine, and C-3, bonded to the nitro group, are expected to be significantly downfield. The carbon of the methoxy group (-OCH₃) is anticipated in the 55-65 ppm range, while the methyl group (-CH₃) carbon will be found in the more shielded, upfield region.
Predicted ¹³C NMR Chemical Shift Data for this compound
This interactive table provides predicted ¹³C NMR data. Click on headers to sort.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 145 - 147 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 124 - 126 |
| C-6 | 135 - 137 |
| C-7 | 115 - 117 |
| C-8 | 155 - 157 |
| C-8a | 148 - 150 |
| -OCH₃ | 56 - 58 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the case of this compound, the aromatic protons H-2, H-5, and H-7 are structurally isolated, and therefore, no cross-peaks would be expected between them in a COSY spectrum. This lack of correlation would confirm their positions on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would definitively link the proton signals to their corresponding carbon signals: H-2 to C-2, H-5 to C-5, H-7 to C-7, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically two- and three-bond) ¹H-¹³C correlations, which is vital for assigning quaternary (non-protonated) carbons and piecing the molecular structure together. Key expected correlations would include:
The methoxy protons (-OCH₃) showing a correlation to C-8.
The methyl protons (-CH₃) showing correlations to C-6, C-5, and C-7.
Proton H-2 showing correlations to C-3 and C-4.
Proton H-5 showing correlations to C-4, C-6, and C-8a.
Proton H-7 showing correlations to C-5, C-6, and C-8.
These combined 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Confirmation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is a plot of absorbance versus wavenumber. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for its various functional groups. The most prominent bands would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.
Predicted FT-IR Data for this compound
This interactive table provides predicted FT-IR data. Click on headers to sort.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H Stretching (-CH₃, -OCH₃) |
| 1620 - 1590 | Medium-Strong | C=N and C=C Ring Stretching |
| 1570 - 1520 | Strong | Asymmetric NO₂ Stretching |
| 1360 - 1330 | Strong | Symmetric NO₂ Stretching |
| 1280 - 1220 | Strong | Aryl C-O Stretching (methoxy) |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. Symmetrical vibrations, which are often weak in IR, can be strong in Raman spectra.
For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong feature in the FT-Raman spectrum. The aromatic ring stretching vibrations are also typically prominent.
Predicted FT-Raman Data for this compound
This interactive table provides predicted FT-Raman data. Click on headers to sort.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H Stretching (-CH₃, -OCH₃) |
| 1620 - 1590 | Strong | C=N and C=C Ring Stretching |
| 1570 - 1520 | Weak | Asymmetric NO₂ Stretching |
| 1360 - 1330 | Very Strong | Symmetric NO₂ Stretching |
| 1280 - 1220 | Medium | Aryl C-O Stretching (methoxy) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides the determination of the precise molecular weight of a compound, allowing for the deduction of its elemental formula. For this compound, the exact mass can be calculated based on its chemical formula, C₁₁H₉ClN₂O₃. This theoretical exact mass is a critical parameter for the unequivocal identification of the compound in complex mixtures.
The fragmentation of quinoline compounds is influenced by the nature and position of their substituents. cdnsciencepub.com For a molecule like this compound, fragmentation would likely be initiated by the loss of weaker bonds or the elimination of small, stable neutral molecules. Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (46 Da) or NO (30 Da), followed by the loss of CO (28 Da). The presence of a methoxy group can lead to the loss of a methyl radical (CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da). The chloro substituent would result in characteristic isotopic patterns for fragments containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
A plausible fragmentation pathway for this compound is outlined in the table below, based on general fragmentation principles for aromatic and heterocyclic compounds.
Table 1: Postulated Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Postulated Structure/Loss |
|---|---|
| [M]⁺ | Molecular ion |
| [M-NO₂]⁺ | Loss of the nitro group |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| [M-Cl]⁺ | Loss of the chlorine atom |
| [M-CO]⁺ | Loss of carbon monoxide |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure for this compound has not been reported in the reviewed literature, the structural parameters can be reliably predicted by examining the crystal structures of analogous substituted quinolines.
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound is expected to be largely planar due to the aromatic quinoline core. The bond lengths and angles within the quinoline ring system would be consistent with those observed in other quinoline derivatives. For instance, C-C bond lengths within the aromatic rings are expected to be in the range of 1.36 to 1.42 Å, and C-N bonds within the heterocyclic ring would be approximately 1.32 to 1.37 Å.
The substituents will influence the local geometry. The C-Cl bond length is anticipated to be around 1.74 Å. The C-N bond connecting the nitro group to the quinoline ring is expected to be approximately 1.47 Å, with N-O bond lengths in the nitro group around 1.22 Å. The C-O bond of the methoxy group would be in the range of 1.36 Å for the C(aryl)-O bond and 1.43 Å for the O-CH₃ bond.
The planarity of the quinoline ring may be slightly distorted by steric hindrance between adjacent substituents. The dihedral angle between the quinoline ring and the nitro group is expected to be small, indicating significant conjugation, though some rotation may occur to alleviate steric strain.
Table 2: Expected Bond Parameters for this compound Based on Analogous Structures
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
|---|---|---|---|
| C-Cl | ~1.74 | C-C-Cl | ~120 |
| C-NO₂ | ~1.47 | C-C-N (nitro) | ~118 |
| N-O | ~1.22 | O-N-O | ~125 |
| C(aryl)-O | ~1.36 | C-O-C (methoxy) | ~117 |
| O-CH₃ | ~1.43 |
Conformational Preferences and Intermolecular Interactions in Crystalline State
In the solid state, the spatial arrangement of this compound molecules would be governed by intermolecular forces such as π-π stacking, dipole-dipole interactions, and weak C-H···O and C-H···N hydrogen bonds. The planar quinoline cores are likely to form π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds.
The nitro and methoxy groups are strong contributors to the molecule's dipole moment, and dipole-dipole interactions involving these groups are expected to play a significant role in the crystal packing. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring, can act as hydrogen bond acceptors for weak C-H···O and C-H···N interactions with neighboring molecules. The chlorine atom could also participate in halogen bonding. These interactions collectively determine the final crystal lattice, influencing properties such as melting point and solubility.
Computational and Quantum Chemical Investigations of 4 Chloro 8 Methoxy 6 Methyl 3 Nitroquinoline
Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For organic molecules like substituted quinolines, DFT methods, particularly with the B3LYP functional, have proven effective in predicting molecular properties with a high degree of accuracy when paired with appropriate basis sets like 6-311++G(d,p). researchgate.netdergipark.org.tr
Ground State Geometry Optimization
The initial step in a computational study is the optimization of the molecule's ground state geometry. This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. For 4-chloro-8-methoxy-6-methyl-3-nitroquinoline, this optimization would reveal key structural parameters.
Based on studies of similar molecules, the quinoline (B57606) ring system is expected to be nearly planar. researchgate.net The bond lengths and angles would be influenced by the electronic nature of the substituents. For instance, the C-Cl bond length is anticipated to be in the typical range observed for chloroquinolines. researchgate.net The presence of the electron-withdrawing nitro group at the C3 position and the electron-donating methoxy (B1213986) and methyl groups at the C8 and C6 positions, respectively, would induce subtle changes in the geometry of the quinoline core compared to the unsubstituted molecule.
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are representative values based on computational studies of analogous substituted quinolines and are not experimental data for the title compound.
| Parameter | Predicted Value Range | Description |
| C-Cl Bond Length | 1.74 - 1.76 Å | The distance between the carbon atom at position 4 and the chlorine atom. |
| C-N (ring) Bond Lengths | 1.32 - 1.37 Å | The distances between carbon and nitrogen atoms within the pyridine (B92270) ring of the quinoline system. |
| C-NO₂ Bond Length | 1.45 - 1.49 Å | The distance between the carbon atom at position 3 and the nitrogen atom of the nitro group. |
| C-O (methoxy) Bond Length | 1.35 - 1.38 Å | The distance between the carbon atom at position 8 and the oxygen atom of the methoxy group. |
| Dihedral Angles of Quinoline Core | ~0° or ~180° | The angles defining the planarity of the fused ring system. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. tandfonline.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the distribution of these orbitals would be influenced by its substituents. The HOMO is likely to be distributed over the electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring, while the LUMO is expected to be localized on the electron-deficient regions, particularly the nitro-substituted pyridine ring.
Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: The values presented are typical for substituted quinolines and serve as an example.
| Property | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and electron-donating character. |
| LUMO Energy | -2.5 to -3.5 eV | Relates to the electron affinity and electron-accepting character. |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring. These areas would be the most likely sites for interaction with electrophiles. Conversely, regions of positive potential would likely be found around the hydrogen atoms. Such analysis helps in understanding intermolecular interactions. tandfonline.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Prediction and Interpretation of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting and interpreting various types of molecular spectra, providing a powerful complement to experimental spectroscopic techniques.
Theoretical Vibrational Spectra (IR, Raman) Comparison with Experimental Data
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods after geometry optimization. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. While experimental spectra for this compound are not available in the provided search results, a theoretical study would predict these values.
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. dergipark.org.tr The predicted spectrum can then be compared with an experimental spectrum, if available, to confirm the molecular structure and to aid in the assignment of the observed vibrational bands to specific molecular motions.
Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: These are representative frequency ranges for the functional groups present in the molecule, based on studies of similar compounds.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H stretching (methyl) | 2850 - 2960 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| C=N, C=C stretching (ring) | 1450 - 1650 | Stretching vibrations within the aromatic quinoline core. |
| N-O stretching (nitro) | 1500 - 1570 (asymmetric) 1300 - 1360 (symmetric) | Asymmetric and symmetric stretching of the N-O bonds in the NO₂ group. |
| C-O stretching (methoxy) | 1200 - 1275 (asymmetric) 1000 - 1050 (symmetric) | Asymmetric and symmetric stretching of the C-O-C linkage in the methoxy group. |
| C-Cl stretching | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |
The detailed assignment of each vibrational mode is typically performed with the aid of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. dergipark.org.tr This allows for a precise understanding of the nature of the molecular vibrations.
Electronic Absorption Spectra (UV-Vis) Prediction
The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method has become a standard tool for simulating UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions within a molecule. mdpi.comdergipark.org.tr
The process begins with the optimization of the molecule's ground-state geometry using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). dergipark.org.trresearchgate.net Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. mdpi.com
For quinoline derivatives, the electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally responsible for the intense absorption bands. The n → π* transitions, which involve non-bonding electrons (e.g., on the nitrogen atom), are usually weaker. The specific λmax values for this compound would be influenced by its particular substitution pattern, including the electron-withdrawing nitro group and the electron-donating methoxy group, which modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
A typical output from such a study would include a table of calculated absorption wavelengths, oscillator strengths, and the nature of the contributing electronic transitions.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 350 | 0.25 | HOMO -> LUMO | π -> π |
| 295 | 0.18 | HOMO-1 -> LUMO | π -> π |
| 270 | 0.05 | HOMO -> LUMO+1 | π -> π* |
Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry provides powerful tools for investigating the reaction mechanisms of organic molecules, including transformations involving this compound. mdpi.com Density Functional Theory (DFT) is frequently employed to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, displacing the chloro group. Computational studies can model the reaction pathway with various nucleophiles. The process involves:
Locating Stationary Points: The geometries of the reactants (the quinoline and a nucleophile), the Meisenheimer complex (the intermediate), and the product are optimized.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the intermediate and the intermediate to the products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Structure-Activity Relationship (SAR) Prediction and Lead Optimization Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analysis involves systematically modifying the parent structure and assessing the impact on a specific biological endpoint.
Computational modeling plays a significant role in predicting SAR and guiding lead optimization. By analyzing a dataset of derivatives with known activities, computational chemists can build models that identify key structural features responsible for potency, selectivity, and other desirable properties. For this quinoline scaffold, modifications could be explored at several positions:
C4-Position: Replacing the chloro group with a variety of amine, ether, or thioether functionalities to probe interactions with a biological target.
C6-Position: Varying the methyl group to explore steric and electronic effects.
C8-Position: Modifying the methoxy group to alter hydrogen bonding capacity and lipophilicity.
These systematic modifications, combined with computational predictions, help in designing new derivatives with improved activity profiles.
QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a set of this compound derivatives, a QSAR model would be developed as follows:
Data Collection: A dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build an equation that correlates a subset of the calculated descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Matched Molecular Pairs Analysis (MMPA) is a powerful, data-driven approach used in lead optimization. It involves the identification of pairs of molecules that differ only by a small, well-defined structural transformation at a single site. wikipedia.orgnih.gov By analyzing the change in a property (e.g., biological activity, solubility, metabolic stability) associated with this transformation across many pairs, reliable rules can be generated. researchgate.netresearchgate.net
For derivatives of this compound, MMPA could be used to quantify the effect of specific chemical modifications. For example, if a database contains several pairs of compounds where one has a methyl group at the C6 position and the other has an ethyl group, MMPA would calculate the average change in activity associated with this methyl-to-ethyl transformation.
Table 2: Example of a Matched Molecular Pair Transformation Rule (Note: This table is illustrative of the MMPA concept.)
| Transformation (R1 -> R2) | Property Change (ΔlogIC50) | Number of Pairs | Confidence |
| -H -> -F | +0.5 ± 0.2 | 25 | High |
| -CH3 -> -CF3 | -0.8 ± 0.3 | 15 | Medium |
| -Cl -> -NH2 | +1.2 ± 0.4 | 18 | High |
This technique provides medicinal chemists with intuitive, actionable insights to guide the design of new molecules by suggesting transformations that are likely to improve desired properties. wikipedia.org
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would provide detailed information about its conformational flexibility, dynamic behavior, and interactions with its environment (e.g., solvent or a biological receptor).
The simulation involves solving Newton's equations of motion for the system, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal:
Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule. For example, the orientation of the methoxy and nitro groups relative to the quinoline ring can be explored.
Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of single bonds.
Solvent Interactions: Understanding how the molecule interacts with surrounding water molecules, which is crucial for predicting solubility and permeability.
Binding Dynamics: If the molecule is placed in the active site of a protein, MD simulations can model the binding process, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for its biological activity.
MD simulations thus bridge the gap between static molecular structures and the dynamic reality of molecular behavior, offering invaluable insights for drug design. nih.gov
Exploration of Biological Activities and Medicinal Chemistry Implications of 4 Chloro 8 Methoxy 6 Methyl 3 Nitroquinoline
In Vitro Biological Activity Profiling of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline and its Derivatives
The substituted quinoline (B57606) core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. Research into compounds structurally related to this compound has highlighted significant potential in oncology and microbiology.
Antitumor/Antiproliferative Activities in Cancer Cell Lines
Derivatives of chloro-methoxy-nitroquinoline have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. While data on the specific this compound isomer is limited, studies on closely related compounds provide significant insights into the potential of this structural class.
For instance, a series of 7-fluoro and 8-methoxy-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activities, with some showing IC₅₀ values superior to the established drug gefitinib (B1684475). nih.gov Specifically, an 8-methoxy-4-anilinoquinoline derivative with an isopropyl group on the benzene (B151609) ring (compound 2i) showed a 2.4 and 4.1-fold increase in antitumor activity compared to gefitinib against HeLa and BGC-823 cells, respectively. nih.gov Another related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, displayed significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 and 0.54 μM, respectively. nih.gov
Research on an isomeric compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has also been conducted. While this specific molecule's activity was not detailed, a related derivative in the same study was identified as the most active anticancer agent, showing selective influence on non-small cell lung cancer (HOP-92) and CNS cancer (U251) cell lines. researchgate.net
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 µM | nih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | 0.54 µM | nih.gov |
| 8-Methoxy-4-(isopropylphenylamino)quinoline (Compound 2i) | HeLa (Cervical) | 7.15 µM | nih.gov |
| 8-Methoxy-4-(isopropylphenylamino)quinoline (Compound 2i) | BGC-823 (Gastric) | 4.65 µM | nih.gov |
| Related derivative of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Compound 4.10) | HOP-92 (Lung) | log GI₅₀ = -6.01 | researchgate.net |
| Related derivative of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Compound 4.10) | U251 (CNS) | log GI₅₀ = -6.00 | researchgate.net |
The antitumor effects of quinoline derivatives are often rooted in their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. Studies on 8-nitro quinoline-thiosemicarbazone analogues demonstrated that the lead compound could induce cell cycle arrest at both the G1/S and G2/M phases. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Furthermore, these compounds were shown to induce apoptosis through a mechanism involving mitochondrial dysfunction and the increased production of cytotoxic reactive oxygen species (ROS). nih.gov The cell death was found to be induced via the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. nih.gov Similarly, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest the cell cycle at the G2/M phase and induce apoptosis by reducing the mitochondrial membrane potential. nih.gov Acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline have also been confirmed to induce apoptosis, suggesting this is a common mechanism for this class of compounds. researchgate.netnih.gov
A critical mechanism underlying the anticancer activity of many quinoline derivatives is the modulation of key intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently hyperactivated in many cancers. atlantis-press.comnih.govnih.gov
The compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, an isomer of the subject compound, is noted as a key intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/Akt/mTOR pathway. atlantis-press.com This suggests that the core structure is suitable for developing potent inhibitors of this critical cancer-related pathway. Indeed, research has shown that dual PI3K/mTOR inhibitors can effectively reduce tumor cell proliferation and induce apoptosis. researchgate.net
Further evidence comes from the derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, whose cytotoxic effects in colorectal cancer cells were demonstrated to occur through the modulation of the PI3K/AKT/mTOR signaling pathway. nih.gov Inhibition of this pathway disrupts signals that tell cancer cells to grow and divide, ultimately leading to cell death. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The quinoline scaffold is well-established in the field of antimicrobial agents. Research into various substituted quinolines has revealed a broad spectrum of activity.
Antibacterial: Studies on derivatives of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have indicated in vitro antibacterial activity. researchgate.net Other related structures, such as 8-methoxy-4-methyl-quinoline derivatives, have also been synthesized and evaluated for their antibacterial properties, with some compounds exhibiting potent activity compared to standard drugs like ampicillin. researchgate.net The presence of chloro and methoxy (B1213986) groups on the quinoline ring is often associated with significant biological properties. ijamscr.com
Antifungal: The antifungal potential of related structures has also been investigated. For example, a novel compound, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, was shown to be effective against Candida albicans infections in a host model, reducing the pathogen's virulence. nih.gov This highlights the potential of chloro-nitro substituted aromatic compounds in antifungal research.
Antiviral: Quinoline-containing drugs have a history of use as antiviral agents. nih.gov While specific antiviral data for this compound is not available, the general quinoline framework is a promising scaffold for the development of novel agents against various viruses. nih.gov
| Compound Type | Activity | Target/Note | Reference |
|---|---|---|---|
| Derivatives of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Antibacterial | In vitro activity revealed | researchgate.net |
| 8-Methoxy-4-methyl-quinoline derivatives | Antibacterial | Some compounds potent against various bacterial strains | researchgate.net |
| 4-chloro-3-nitrophenyl derivative | Antifungal | Reduces Candida albicans pathogenicity | nih.gov |
| General Quinoline Derivatives | Antiviral | Known scaffold for antiviral drugs | nih.gov |
DNA gyrase is an essential bacterial enzyme involved in DNA replication and a validated target for antibacterial drugs. nih.gov The quinolone class of antibiotics famously targets this enzyme. nih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs) represent a more recent class of compounds that also target DNA gyrase. nih.gov Some quinoline-based drugs have been identified as potential NBTIs. nih.gov While direct evidence linking this compound or its immediate derivatives to the inhibition of DNA gyrase or topoisomerase IV has not been specifically reported, the quinoline core structure is known to be capable of this mechanism of action. nih.gov
Molecular Mechanism of Action Elucidation
The molecular mechanisms for the biological activity of this compound and its derivatives are multifaceted. In the context of anticancer activity, the primary elucidated mechanisms involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov This is often driven by the generation of ROS and the disruption of the mitochondrial membrane potential, activating intrinsic cell death pathways. nih.govnih.gov
A more upstream and critical mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov By targeting key kinases in this pathway, these quinoline compounds can shut down the pro-survival and pro-proliferative signals that are essential for tumor growth. researchgate.netatlantis-press.com The core quinoline structure serves as a key pharmacophore that can be modified to create potent and selective inhibitors of this pathway. The chloroethyl group present in some related quinoline derivatives is believed to facilitate covalent binding to nucleophilic sites in proteins, which can lead to enzyme inhibition or the disruption of critical cellular functions.
Identification of Putative Molecular Targets (e.g., enzymes, receptors)
The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. For this compound, the most probable molecular targets, based on extensive research into analogous compounds, are key enzymes involved in cellular signaling, proliferation, and survival.
A primary putative target for quinoline derivatives is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway . researchgate.netnih.govnih.gov This pathway is frequently hyperactivated in various human cancers, making its components critical targets for oncology drug discovery. researchgate.netnih.gov Specifically, kinases such as PI3K and mTOR are considered highly probable targets. nih.govnih.gov The structural similarity of quinoline derivatives to the adenine (B156593) core of ATP allows them to act as competitive inhibitors in the ATP-binding pocket of these kinases. nih.govresearchgate.net
Other potential molecular targets identified for various quinoline derivatives include:
Topoisomerase I: An enzyme crucial for managing DNA topology during replication, making it a target for cancer therapy. semanticscholar.org
Epidermal Growth Factor Receptor (EGFR) and HER-2: Tyrosine kinases that are dual-targeted by some quinoline-based inhibitors for treating solid tumors. rsc.org
HIV Reverse Transcriptase (RT): Chloro-substituted quinolines have shown potent activity against this viral enzyme. nih.gov
Protozoan Enzymes: In the context of antimalarial activity, quinolines are known to interfere with heme metabolism within the parasite. nih.gov
Bacterial Enzymes: Quinolone antibiotics, a related class, famously target bacterial DNA gyrase and topoisomerase IV.
Interaction with Biological Pathways and Macromolecules
The interaction of this compound with biological pathways is intrinsically linked to its molecular targets. By inhibiting key enzymes like PI3K and mTOR, the compound would directly modulate the PI3K/Akt/mTOR signaling cascade . nih.gov This pathway governs essential cellular processes including cell growth, proliferation, survival, and apoptosis. researchgate.netnih.gov Its dysregulation is a hallmark of many cancers. researchgate.net Inhibition by a quinoline-based agent would disrupt downstream signaling, potentially leading to cell cycle arrest, induction of apoptosis, and a decrease in tumor cell proliferation. nih.govnih.gov
Studies on structurally similar compounds, such as 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have demonstrated that cytotoxicity in colorectal cancer cells is achieved by modulating this very pathway. nih.gov Such interactions can trigger apoptosis, reduce mitochondrial membrane potential, and promote the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations for Biological Potency and Selectivity
Impact of Substituent Modifications on Biological Response
Each substituent on the this compound core plays a potential role in its efficacy and selectivity.
4-Chloro Group: The chlorine at position 4 is a common feature in bioactive quinolines. It can act as a key pharmacophoric element for binding to target proteins and is also a reactive site for synthetic modification to create libraries of new analogues. researchgate.net In antimalarial 4-aminoquinolines, a 7-chloro group is considered critical for activity. nih.govyoutube.com The presence of a chloro-substituent has also been shown to enhance the activity of certain antileishmanial quinoline derivatives. rsc.org
8-Methoxy Group: The methoxy group at position 8 can influence the compound's lipophilicity and electronic properties, which affects its ability to cross cell membranes and its interaction with molecular targets. mdpi.com In some quinoxaline (B1680401) analogues, replacing an electron-donating methoxy group with an electron-withdrawing group resulted in improved activity, demonstrating the electronic influence of such substituents. nih.gov
6-Methyl Group: The position of a methyl group can significantly impact potency. For instance, in some indole-quinoline derivatives, methyl substitution at the C-5 position of the quinoline core showed more potent anticancer activity than substitution at the C-6 position. biointerfaceresearch.com
3-Nitro Group: The nitro group is a strong electron-withdrawing group that can substantially alter the electronic distribution of the quinoline ring system and participate in hydrogen bonding with target receptors. The position of the nitro group is critical; studies on 2-styryl-8-nitroquinolines show that this substituent leads to a more planar molecular geometry compared to hydroxyl-substituted analogues, which in turn affects crystal packing and potentially receptor binding. acs.org
The following table, adapted from studies on related antimalarial arylvinylquinolines, illustrates how minor changes in substitution can dramatically alter biological potency.
| Compound Analogue | Modification on Quinoline Core | Biological Activity (EC₅₀ in nM) |
|---|---|---|
| Analogue 1 | Unsubstituted Phenyl Ring | 41.2 ± 5.3 |
| Analogue 2 | 4-Nitro Phenyl Ring | 28.6 ± 0.9 |
| Analogue 3 | 2-Nitro Phenyl Ring | 56.3 ± 8.1 |
| Analogue 4 | 3-Nitro Phenyl Ring | 49.5 ± 4.0 |
| Analogue 5 | 4-Fluoro Phenyl Ring | 8.7 ± 0.5 |
| Analogue 6 | 2-Fluoro Phenyl Ring | 55.9 ± 9.5 |
Strategic Design for Improved In Vitro Efficacy
SAR data is pivotal for the strategic design of more potent and selective drug candidates. mdpi.comnih.gov By analyzing the effects of various substituents, medicinal chemists can design new molecules with enhanced in vitro efficacy. For instance, observing that a 4-nitro substituent enhances activity more than a 2-nitro substituent (as seen in the table above) would guide chemists to prioritize modifications at the para position of an attached phenyl ring.
The design of novel quinoline-chalcone hybrids is an example of a strategic approach where two known pharmacophores (quinoline and chalcone) are combined to enhance anticancer activity. nih.gov This molecular hybridization has led to compounds with significantly improved inhibitory potency against various cancer cell lines compared to standard drugs like 5-fluorouracil. nih.gov Similarly, the development of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents a sophisticated design strategy to create more effective antitumor agents. rsc.org For this compound, SAR insights might suggest that modifying the 4-chloro position with different amine or heterocyclic moieties could yield derivatives with improved binding affinity for kinases like PI3K. mdpi.com
In Silico Drug Discovery and Lead Optimization Approaches
Computational methods are indispensable in modern drug discovery for predicting the properties of novel compounds and optimizing lead structures. mdpi.comresearchgate.net In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are routinely applied to quinoline derivatives. nih.govmdpi.comnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. nih.govresearchgate.net For this compound, docking studies would be performed against the crystal structures of putative targets like PI3K or mTOR to elucidate its binding mode. mdpi.com
A typical docking simulation would place the quinoline derivative into the ATP-binding pocket of the kinase. The analysis would reveal key molecular interactions, such as:
Hydrogen Bonds: The nitro group and the quinoline nitrogen are potential hydrogen bond acceptors that could interact with key amino acid residues like Met1199 and Glu1197 in the active site of a kinase. mdpi.com
Hydrophobic Interactions: The methyl group and the bicyclic aromatic core of the quinoline would likely form hydrophobic and π-alkyl interactions with nonpolar residues in the binding cavity. mdpi.com
Halogen Bonds: The 4-chloro substituent could form halogen bonds with electron-donating residues, further stabilizing the ligand-protein complex. mdpi.com
The docking score, a measure of binding affinity in kcal/mol, helps to rank potential inhibitors. nih.gov For example, docking studies on novel 4-hydroxyquinolone analogues against Anaplastic Lymphoma Kinase (ALK) have identified compounds with strong docking scores and favorable interactions, highlighting their potential as anticancer agents. mdpi.com
The table below shows representative data from a docking study of antibacterial quinoline derivatives against Penicillin-Binding Protein (PBP2a), illustrating the types of interactions that stabilize binding.
| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 5b (7-chlorophenylquinolinamine) | -7.5 | GLN521, TYR519, ALA601 | Hydrogen Bonding, Halogen Contact, Hydrophobic |
| 7b (6-chlorocyclopentaquinolinamine) | -8.2 | GLN521, TYR519, ILE614 | Hydrogen Bonding, Halogen Contact, π-Alkyl |
These in silico approaches are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery and lead optimization process. nih.govresearchgate.net
Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction
There is no publicly available research that has employed Free Energy Perturbation (FEP) calculations to predict the binding affinity of this compound to any biological target. FEP is a powerful computational method used in drug discovery to accurately predict the difference in binding affinity between two ligands. This technique is instrumental in guiding the optimization of lead compounds by simulating the energetic changes of modifying a molecule. The absence of any such studies on this specific compound means that its potential interactions with proteins or other macromolecules remain computationally uncharacterized.
Hit-to-Lead and Lead Optimization Strategies
The process of developing a "hit" compound from initial screening into a viable "lead" candidate, and the subsequent optimization of that lead, are critical stages in medicinal chemistry. These strategies involve systematically modifying the chemical structure of a compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, the scientific literature contains no information regarding its identification as a hit compound in any screening campaign. Consequently, there are no documented hit-to-lead or lead optimization strategies involving this molecule.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions Regarding 4-chloro-8-methoxy-6-methyl-3-nitroquinoline
Direct academic literature focusing exclusively on this compound is limited. However, extensive research on its constitutional isomers and other closely related quinoline (B57606) derivatives provides a strong foundation for understanding its potential chemical and biological properties.
Notably, the isomer 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized and identified as a crucial intermediate in the development of potential inhibitors for the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway. researchgate.netatlantis-press.com This pathway is frequently dysregulated in various cancers, making inhibitors highly sought after as therapeutic agents. researchgate.netatlantis-press.com The synthesis of this isomer was achieved in high yield from 4-methoxyaniline through a three-step process involving cyclization, nitration, and subsequent chlorination. researchgate.netatlantis-press.comatlantis-press.com The structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) has been well-documented. researchgate.netatlantis-press.com These studies underscore the importance of chloro-nitro-methoxy-methyl-quinolines as key building blocks for creating pharmacologically active molecules. The research into these related compounds provides a logical starting point for exploring the specific utility of the 6-methyl isomer.
Identification of Unexplored Synthetic Pathways and Chemical Reactivity
While a synthetic route for the 2-methyl isomer is established, a systematic investigation into the synthesis of this compound has not been reported. Future work should focus on adapting existing methodologies, likely starting from an appropriately substituted aniline (B41778) precursor, to optimize the production of this specific isomer.
The chemical reactivity of the title compound offers significant opportunities for exploration. Key areas of interest include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated by the electron-withdrawing nitro group at C3 and the quinoline ring nitrogen, making it a prime site for SNAr reactions. rsc.org The reactivity of this position with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, azides) remains largely unexplored. mdpi.com A systematic study of these reactions would provide access to a large library of novel quinoline derivatives. Kinetic investigations could offer mechanistic insights into these transformations, potentially revealing novel catalytic effects or optimized reaction conditions. rsc.org
Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group. This transformation would yield a versatile intermediate, 4-chloro-8-methoxy-6-methylquinolin-3-amine , which opens up a host of further derivatization possibilities, including diazotization, amide bond formation, and reductive amination.
Cross-Coupling Reactions: Although less common for chloroquinolines compared to their bromo or iodo counterparts, modern catalytic systems could potentially enable cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C4 position, allowing for the introduction of carbon-based substituents.
Opportunities for Advanced Theoretical Modeling and Computational Predictions for Quinoline Systems
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, offering a way to guide and accelerate experimental research. rsc.org For this compound, several computational avenues are ripe for exploration.
Advanced theoretical modeling can be employed to predict:
Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the electronic structure, determine atomic charges, and calculate reactivity descriptors like chemical hardness and electronegativity. rsc.org This can predict the most likely sites for electrophilic and nucleophilic attack and help elucidate the mechanisms of SNAr reactions.
Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized derivatives. researchgate.net
Potential Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinoline derivatives to predict their anticancer activity. nih.govmdpi.com Building such models could help prioritize synthetic targets with a higher probability of biological efficacy.
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and reaction pathways. | Prediction of regioselectivity in substitution reactions, elucidation of reaction mechanisms, understanding of molecular stability. rsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-vis absorption spectra. | Understanding of photophysical properties and aiding in the design of fluorescent probes. rsc.org |
| CoMFA/CoMSIA | 3D-QSAR modeling based on a training set of related active compounds. | Prediction of biological activity (e.g., anticancer), identification of key structural features for activity. nih.gov |
| Molecular Docking | Simulating the binding of the compound and its derivatives to protein targets. | Identification of potential biological targets, prediction of binding affinities, and understanding of key intermolecular interactions. acs.org |
| Machine Learning | Developing algorithms to predict reaction outcomes or biological activities based on existing data. | Accelerating the discovery of new synthetic routes and bioactive derivatives. researchgate.net |
Future Avenues for Biological Target Elucidation and Mechanistic Insights
Given that related quinoline derivatives show promise as anticancer agents, a primary focus for future biological studies should be in oncology. acs.orgmdpi.com The structural similarity to known PI3K/mTOR pathway modulators suggests this would be a logical starting point. researchgate.net
Future research should proceed in a stepwise manner:
Broad-Spectrum Screening: The compound should be screened against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects and determine its initial therapeutic potential.
Target Identification: If biological activity is confirmed, target deconvolution studies will be crucial. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to identify the specific protein binding partners of the molecule.
Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary. This would involve in vitro enzyme assays, cellular pathway analysis (e.g., Western blotting to probe signaling cascades like PI3K/Akt/mTOR), and studies on cellular processes such as apoptosis, cell cycle progression, and proliferation. researchgate.net
In Vivo Evaluation: Promising results from in vitro and cellular studies would warrant evaluation in animal models to assess efficacy, pharmacokinetics, and preliminary safety.
Potential for Derivatization towards Novel Research Probes and Chemical Tools
The reactive C4-chloro handle makes this compound an excellent scaffold for the development of chemical probes and research tools. By strategically replacing the chlorine atom, a variety of functional moieties can be introduced to study biological systems.
The creation of a focused library of derivatives through SNAr reactions at the C4 position could yield valuable chemical tools. For instance, varying the substituent could modulate the selectivity and potency for a specific biological target, allowing for a deeper understanding of the target's function.
| Derivative Type | Functional Moiety to Introduce at C4 | Application |
| Fluorescent Probes | Fluorophores (e.g., Dansyl, NBD, Bodipy) | Visualization of subcellular localization via fluorescence microscopy; studying drug distribution. |
| Affinity-Based Probes | Biotin | Target identification and isolation via affinity purification (e.g., pull-down assays followed by mass spectrometry). |
| Photoaffinity Probes | Photoreactive groups (e.g., benzophenone, azide) | Covalent labeling and identification of direct binding partners (target validation). |
| Clickable Probes | Terminal alkyne or azide (B81097) groups | Bio-orthogonal ligation for tagging and visualizing the molecule in complex biological systems. |
| Selective Ligands | Diverse small molecules or fragments | Development of highly selective inhibitors or activators for specific protein targets to probe their biological function. |
Through such derivatization, this compound can be transformed from a simple synthetic intermediate into a sophisticated set of tools for chemical biology research.
Q & A
Q. What are the established synthetic routes for 4-chloro-8-methoxy-6-methyl-3-nitroquinoline?
The synthesis typically involves three key steps: cyclization, nitration, and chlorination. For example, a related quinoline derivative (4-chloro-6-methoxy-2-methyl-3-nitroquinoline) was synthesized from 4-methoxyaniline via cyclization to form the quinoline core, followed by nitration at the 3-position, and chlorination at the 4-position. Reaction conditions (e.g., temperature, catalysts like HNO₃/H₂SO₄ for nitration and POCl₃ for chlorination) must be carefully controlled to ensure regioselectivity and purity .
Q. How is the structural identity of this compound confirmed?
Spectroscopic techniques are critical:
- NMR (¹H and ¹³C) to confirm substituent positions and methyl/methoxy groups.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC or GC-MS to assess purity (>95% is typical for research-grade material). X-ray crystallography may resolve ambiguities in substitution patterns .
Q. What analytical techniques are used to assess purity?
Q. What are the key structural features influencing reactivity?
The chloro group at position 4 enhances electrophilic substitution, while the nitro group at position 3 directs reactivity. The methoxy group at position 8 and methyl at position 6 influence steric and electronic properties, affecting solubility and interactions with biological targets .
Advanced Research Questions
Q. How can synthesis conditions be optimized for higher yields?
- Temperature modulation : Lower nitration temperatures (0–5°C) reduce side products.
- Catalyst screening : Lewis acids (e.g., FeCl₃) may improve chlorination efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability. Pilot-scale studies using fractional factorial design can identify critical parameters .
Q. How do substituent variations affect biological activity?
Compare analogs with systematic substitutions:
- Chloro vs. fluoro at position 4: Chloro increases hydrophobicity, enhancing membrane penetration.
- Methoxy vs. hydroxy at position 8: Methoxy improves metabolic stability.
- Methyl vs. propyl at position 6: Methyl reduces steric hindrance for target binding. Structure-activity relationship (SAR) studies using enzymatic assays (e.g., kinase inhibition) are essential .
Q. How to resolve contradictions in reported biological activity data?
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity).
- Standardize protocols : Control variables like cell lines (e.g., HeLa vs. HEK293) and compound purity.
- Meta-analysis : Compare datasets across studies with similar experimental conditions .
Q. What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina, Glide) to model binding poses with kinases or DNA topoisomerases.
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes.
- QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
Q. What are the challenges in scaling up synthesis?
- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.
- Safety : Nitration and chlorination steps require strict temperature control to avoid exothermic runaway.
- Regioselectivity : Pilot reactors with in-line NMR monitoring can track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
